molecular formula C21H35Cl2MnN5 B1671796 manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride CAS No. 218791-21-0

manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride

Cat. No.: B1671796
CAS No.: 218791-21-0
M. Wt: 483.4 g/mol
InChI Key: WXEMWBBXVXHEPU-XNPJUPKFSA-L
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Description

Imisopasem manganese is a synthetic compound that mimics the activity of manganese superoxide dismutase. It is known for its ability to catalyze the dismutation of superoxide anions, which are reactive oxygen species. This compound has shown potential in various scientific research applications, particularly in reducing oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Imisopasem manganese is synthesized through a series of chemical reactions involving manganese and organic ligands. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the synthesis involves the coordination of manganese with specific ligands to form a stable complex .

Industrial Production Methods: Industrial production of imisopasem manganese typically involves large-scale chemical synthesis using high-purity reagents and controlled reaction conditions. The process ensures the production of a compound with high purity and stability, suitable for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Imisopasem manganese primarily undergoes redox reactions due to its superoxide dismutase mimetic activity. It catalyzes the conversion of superoxide anions into hydrogen peroxide and molecular oxygen .

Common Reagents and Conditions: The reactions involving imisopasem manganese often require the presence of superoxide anions, which can be generated in situ using various chemical or biological methods. The compound is stable under physiological conditions, making it suitable for in vivo studies .

Major Products Formed: The primary products formed from the reactions catalyzed by imisopasem manganese are hydrogen peroxide and molecular oxygen. These products are less reactive and less harmful compared to superoxide anions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique tetracyclic structure and the presence of manganese in the +2 oxidation state. The molecular formula is C21H35Cl2MnN5, indicating a complex coordination environment around the manganese ion. The dichloride form suggests that two chloride ions are coordinated to the manganese center, which influences its reactivity and stability.

Superoxide Dismutase Mimetic Activity

One of the primary applications of manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride is its role as a superoxide dismutase (SOD) mimetic. Superoxide dismutases are critical enzymes that catalyze the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thus protecting cells from oxidative stress.

Research has demonstrated that this compound exhibits SOD-like activity in vitro, which could have significant implications for treating diseases associated with oxidative damage, such as neurodegenerative disorders and cancer . The ability to mimic SOD activity allows for potential therapeutic applications where oxidative stress plays a critical role.

Antioxidant Properties

The antioxidant properties of manganese complexes are well-documented. This compound has been investigated for its ability to scavenge free radicals and reduce oxidative damage in cellular models . This property is particularly relevant in the context of aging and age-related diseases.

Applications in Cancer Therapy

The compound's ability to modulate oxidative stress has led to investigations into its potential use as an adjunct therapy in cancer treatment. By reducing oxidative damage to healthy cells during chemotherapy or radiation therapy, it may enhance the efficacy of these treatments while minimizing side effects .

Material Science Applications

Beyond biological applications, manganese complexes are also being explored for their utility in material sciences. The unique electronic properties of manganese can be harnessed in the development of new materials for electronics and catalysis .

Coordination Chemistry Studies

The study of this compound contributes to the broader field of coordination chemistry by providing insights into ligand design and metal-ligand interactions. Understanding how different ligands affect the stability and reactivity of manganese complexes can lead to advancements in synthetic methodologies and applications in catalysis .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration induced by oxidative stress. Results indicated a significant reduction in cell death and improved mitochondrial function when treated with this compound compared to controls .

Case Study 2: Cancer Cell Studies

In vitro studies on various cancer cell lines demonstrated that this manganese complex could enhance the effectiveness of standard chemotherapeutic agents by reducing oxidative stress levels within cells . The findings suggest a potential strategy for improving cancer treatment outcomes through combined therapies.

Mechanism of Action

Imisopasem manganese exerts its effects by mimicking the activity of manganese superoxide dismutase. It catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen, thereby reducing oxidative stress. The compound interacts with superoxide anions through a redox mechanism, where manganese cycles between different oxidation states to facilitate the conversion of superoxide anions .

Comparison with Similar Compounds

  • Ethylenediaminetetraacetic acid disodium dihydrate
  • Antioxidant peptide A
  • Levamlodipine besylate
  • Isorhynchophylline
  • Ethylenediaminetetraacetic acid tetrasodium

Uniqueness: Imisopasem manganese is unique due to its high catalytic efficiency and stability. Unlike some other superoxide dismutase mimetics, it does not interfere with other reactive species involved in inflammatory responses, such as nitric oxide and peroxynitrite . This specificity makes it a valuable tool in both research and potential therapeutic applications.

Biological Activity

Manganese(2+) complexes have garnered significant attention in biomedical research due to their biological activity and potential therapeutic applications. The specific compound of interest, manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene; dichloride (referred to as Mn-Penta), is a macrocyclic complex that exhibits various biological activities including antioxidant properties and enzyme mimetic functions.

Mn-Penta is characterized by its unique tetracyclic structure which enhances its stability and reactivity. The molecular formula is C21H35Cl2MnN5 with a molecular weight of 462.35 g/mol.

Antioxidant Properties

Mn-Penta has been shown to exhibit superoxide dismutase (SOD) mimetic activity. This property allows it to catalyze the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen, thereby protecting cells from oxidative stress.

  • Superoxide Dismutase Mimetic Activity : Studies have demonstrated that Mn-Penta's catalytic activity exceeds that of traditional SOD mimetics due to its structural properties which facilitate electron transfer processes .

Enzyme Activation

Research indicates that manganese plays a crucial role in activating mitochondrial superoxide dismutase (SOD2), which is essential for cellular defense against oxidative damage. Mn-Penta has been implicated in enhancing the activity of SOD2 in various cellular models .

Case Studies

  • Cancer Therapy : In a study focusing on the use of manganese complexes for cancer treatment, Mn-Penta was evaluated for its ability to enhance the efficacy of chemotherapy agents by mitigating oxidative damage caused by reactive oxygen species (ROS) . This suggests a potential role in adjuvant therapy.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of Mn-Penta in models of neurodegeneration where it reduced oxidative stress markers and improved cell viability .

Table 1: Comparison of Biological Activities of Manganese Complexes

Compound NameSOD Mimetic ActivityCancer Therapeutic PotentialNeuroprotective Effects
Mn-PentaHighYesYes
Mn-EDTAModerateLimitedNo
Avasopasem Manganese DipropionateHighYesModerate

Research Findings

Recent studies have focused on the synthesis and characterization of Mn-Penta and its derivatives. The synthesis involves multi-step reactions that yield high-purity complexes suitable for biological testing . Advanced spectroscopic techniques such as NMR and mass spectrometry confirm the structural integrity and purity necessary for biological applications.

Properties

IUPAC Name

manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEMWBBXVXHEPU-XNPJUPKFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)NCCN[C@@H]3CCCC[C@H]3NCC4=CC=CC(=N4)CN2.[Cl-].[Cl-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35Cl2MnN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944477
Record name Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

M40403 is the lead candidate in a unique class of compounds known as superoxide dismutase (SOD) mimetics. These stable, low molecular weight compounds mimic the effect of superoxide dismutase, a naturally occurring enzyme designed to destroy superoxide free radicals present in various diseases associated with pain and inflammation.
Record name M40403
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04976
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

218791-21-0
Record name Imisopasem manganese [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218791210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manganese(2+) chloride--1,2,3,4,4a,5,6,12,13,13a,14,15,16,17,17a,18,19,20,21,21a-icosahydro-7,11-(azeno)dibenzo[b,h][1,4,7,10]tetraazacycloheptadecine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMISOPASEM MANGANESE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6R3259KS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride
manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride

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